2H-1-Benzopyran, 6,7-dimethoxy-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
41361-61-9 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6,7-dimethoxy-2H-chromene |
InChI |
InChI=1S/C11H12O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
HXORFFHKVTWKKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CCO2)OC |
Origin of Product |
United States |
Significance of the 2h 1 Benzopyran Scaffold in Natural Products Chemistry
The 2H-benzopyran scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of natural products and synthetic molecules that exhibit diverse biological activities. mdpi.comresearchgate.net This structural motif is a core component of numerous naturally occurring compounds, including flavonoids, coumarins, and xanthones, which are known for their varied pharmacological properties. rsc.org
The prevalence of the benzopyran ring in nature underscores its evolutionary selection as a versatile scaffold for molecular interactions. researchgate.net Natural products containing the 2H-benzopyran moiety have been reported to possess a range of activities, including anticancer, antifungal, and anti-inflammatory effects. mdpi.com The lipophilic nature of the benzopyran core is thought to facilitate its penetration through biological membranes. researchgate.net
Overview of 6,7 Dimethoxy Substitution in Benzopyran Derivatives
The presence and position of substituents on the benzopyran ring system significantly influence the molecule's chemical and biological properties. The 6,7-dimethoxy substitution pattern, as seen in 2H-1-Benzopyran, 6,7-dimethoxy-, is a notable feature found in several naturally occurring and synthetic benzopyran derivatives.
This specific substitution has been associated with various biological activities. For instance, research has pointed to the potential for compounds with this methoxy (B1213986) arrangement to exhibit antioxidant and anti-acetylcholinesterase (AChE) activity. nih.gov The methoxy groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. ontosight.ai
Research Landscape and Current Directions Concerning 2h 1 Benzopyran, 6,7 Dimethoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzopyran Structure Determination
NMR spectroscopy provides profound insights into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms, which is crucial for the unambiguous structural assignment of complex organic molecules like benzopyrans.
Proton (¹H-NMR) and Carbon-¹³ (¹³C-NMR) Chemical Shift Analysis
Proton and carbon NMR spectroscopy are fundamental techniques for elucidating the structure of organic compounds. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. Different functional groups and structural features within a molecule cause the nuclei to resonate at distinct frequencies, providing a detailed map of the molecular structure.
For benzopyran derivatives, the chemical shifts of protons and carbons are influenced by the substituents on the aromatic and pyran rings. For instance, the presence of methoxy (B1213986) groups (-OCH₃) at the C-6 and C-7 positions of the benzopyran ring in 2H-1-Benzopyran, 6,7-dimethoxy- significantly affects the chemical shifts of the neighboring protons and carbons. The protons of the methoxy groups typically appear as sharp singlets in the ¹H-NMR spectrum, while the carbons of these groups have characteristic signals in the ¹³C-NMR spectrum. mdpi.comresearchgate.net
The chemical shifts for the protons on the pyran ring, particularly those on the double bond, are also diagnostic. Their positions in the spectrum can confirm the 2H-1-benzopyran core structure. stackexchange.com Additive tables and computational methods can be used to approximate the chemical shifts in more complex derivatives, although experimental verification is always necessary for accurate assignment. pdx.edu
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for 2H-1-Benzopyran Derivatives
| Atom/Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.0 - 8.0 | 100 - 160 |
| Pyran Ring Protons (alkenic) | 5.0 - 7.0 | 110 - 140 |
| Pyran Ring Protons (aliphatic) | 2.0 - 5.0 | 20 - 80 |
| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the benzopyran ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proton-Carbon Correlations
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques reveal the connectivity between them. youtube.com These experiments are crucial for assembling the complete molecular structure. science.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to establish the spin systems within the pyran and aromatic rings of benzopyran derivatives. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is a powerful tool for assigning carbon resonances based on the more easily interpretable proton spectrum. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). columbia.edu This experiment is invaluable for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For example, in 2H-1-Benzopyran, 6,7-dimethoxy-, HMBC can show correlations between the methoxy protons and the C-6 and C-7 carbons, as well as with neighboring carbons, confirming their position on the aromatic ring. mdpi.com
By combining the information from these 2D NMR experiments, chemists can piece together the complete structural puzzle of even complex benzopyran derivatives. science.govresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. arxiv.org
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment in a reproducible manner. arxiv.org The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, provides the molecular weight of the compound. miamioh.edu
The fragmentation pattern is a characteristic fingerprint of a molecule and can provide significant structural information. miamioh.edu For benzopyran derivatives, common fragmentation pathways involve cleavages of the pyran ring and the loss of substituents. nih.gov For example, in 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-, the mass spectrum would likely show a molecular ion peak and fragment ions corresponding to the loss of a methyl group or other parts of the molecule. nist.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is particularly useful for determining the precise molecular formula of a compound. nih.gov In ESI, ions are formed directly from a solution, which often results in less fragmentation compared to EI-MS. researchgate.net This technique is capable of measuring the mass of an ion with very high accuracy (to several decimal places), which allows for the unambiguous determination of the elemental composition. nih.gov
For novel benzopyran compounds, HRESIMS is critical for confirming the proposed molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This makes it an ideal tool for the analysis of complex mixtures, allowing for the identification and quantification of individual components. ajrconline.org
In the context of benzopyran research, GC-MS can be used to analyze extracts from natural sources to identify known and potentially new benzopyran derivatives. researchgate.net The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is generated. By comparing the retention times and mass spectra to those of known standards or to spectral libraries, the compounds in the mixture can be identified. nist.gov The NIST WebBook provides a valuable resource of mass spectral data for various compounds, including benzopyran derivatives, which can be used for comparison. nist.govnist.gov
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the functional groups present in a molecule and their bonding environment. By analyzing the vibrational modes of a molecule, researchers can deduce its structural features.
Infrared (IR) spectroscopy is an essential tool for identifying the characteristic functional groups within a molecule. The IR spectrum of a compound reveals absorptions at specific frequencies corresponding to the vibrational modes of its bonds. For 2H-1-benzopyran derivatives, IR spectroscopy can confirm the presence of key structural motifs.
For 2H-1-Benzopyran, 6,7-dimethoxy-, one would anticipate characteristic IR absorption bands corresponding to:
Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹.
Aliphatic C-H stretching from the methoxy groups and the pyran ring, usually found just below 3000 cm⁻¹.
The C=C stretching vibrations of the benzene (B151609) ring, expected in the 1600-1450 cm⁻¹ region.
The C-O-C stretching vibrations of the ether linkages (both the pyran ring ether and the methoxy groups), which would produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
The out-of-plane C-H bending vibrations of the substituted benzene ring, which are indicative of the substitution pattern.
The IR spectrum of a related compound, 7-(ethylamino)-4,6-dimethyl-2H-1-benzopyran-2-one, shows a complex pattern of absorptions in the condensed phase, confirming the presence of its various functional groups. nist.gov
Table 1: Expected Infrared Absorption Ranges for 2H-1-Benzopyran, 6,7-dimethoxy-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (methoxy, pyran) | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1625 - 1450 |
| C-O-C (ether) | Stretching | 1300 - 1000 |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of stereogenic centers in a molecule.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for elucidating the absolute configuration of chiral compounds in solution. The technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms.
While specific ECD data for 2H-1-Benzopyran, 6,7-dimethoxy- is not available, studies on related chiral 2-substituted chromanes have demonstrated the utility of ECD in assigning absolute configurations. mdpi.com The determination of the absolute configuration of chiral molecules is often achieved by comparing experimentally measured ECD spectra with those predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.com
For chiral benzopyran derivatives, the helicity of the dihydropyran ring can dictate the sign of the Cotton effects in the ECD spectrum. For example, in certain 2,3-dihydro-1-benzofuran and 4H-benzopyran derivatives, a P (positive) helicity of the heteroring leads to a negative CD signal within the α-band, while an M (negative) helicity results in a positive CD signal. rsc.org This correlation allows for the assignment of absolute configuration based on the observed ECD spectrum.
The application of ECD has been crucial in revising the absolute configuration of natural products, such as certain norneolignans containing a benzopyran moiety. rsc.org Furthermore, ECD studies have been instrumental in characterizing the stereochemistry of complex natural products like silybin, which features a benzopyranone ring. beilstein-journals.org The analysis of the ECD spectrum of a new polycavernoside analog, which contains a ketone group, involved observing a negative Cotton effect around 280 nm corresponding to the n–π* transition, aiding in the elucidation of its absolute configuration by comparison with known analogs. beilstein-journals.org
Ultraviolet (UV) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of 2H-1-benzopyran derivatives is characterized by absorption bands arising from π→π* transitions within the aromatic ring and the conjugated system. The position and intensity of these bands are influenced by the substitution pattern on the benzopyran core.
For a related compound, 5,7-dimethoxy-2H-1-benzopyran-2-one (also known as citropten (B191109) or limettin), the presence of the dimethoxy substituents on the benzene ring influences the electronic transitions of the coumarin (B35378) chromophore. nist.gov Research on azomethine derivatives of 2H-2-chromenone has shown that the introduction of different substituents allows for the tuning of the spectral properties, including the position and intensity of the long-wavelength absorption bands. researchgate.net Studies on various aromatic compounds, including phenols and biphenyls, have established the effects of substitution on their UV absorption spectra. science-softcon.de
In a study of indene-fused dialkynyl substituted anthracene (B1667546) derivatives, the photophysical properties were investigated using UV-vis spectroscopy, revealing insights into their electronic structures. researchgate.net Similarly, the UV-vis spectra of certain catenanes exhibit absorption maxima that are attributed to intramolecular charge-transfer transitions between electron-rich and electron-deficient units within the molecule. researchgate.net
Table 2: Illustrative UV Absorption Maxima for a Related Benzopyran Derivative
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 1·4PF₆ (a related catenane) | MeCN | 530 | researchgate.net |
Note: This table provides examples from related complex systems to illustrate the type of data obtained from UV-Vis spectroscopy and does not represent data for 2H-1-Benzopyran, 6,7-dimethoxy-.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure and its packing in the crystal lattice.
While a crystal structure for 2H-1-Benzopyran, 6,7-dimethoxy- itself is not described in the provided search results, the crystal structure of a related compound, 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, has been determined. researchgate.net This compound crystallizes in the triclinic system with the space group P-1. researchgate.net The unit cell parameters were found to be a = 7.6389(9) Å, b = 9.1335(11) Å, c = 10.8946(13) Å, α = 90.983(2)°, β = 90.398(2)°, and γ = 93.522(2)°. researchgate.net This detailed structural information confirms the connectivity and conformation of the molecule in the solid state.
In another study, the crystal structure of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one was determined to be in the triclinic system, space group P1, with specific cell constants a, b, c, α, β, and γ. chemeo.com X-ray diffraction studies on other chromene derivatives, such as eupatoriochromene (B108100) and ripariochromene B, have also provided detailed insights into their molecular geometries, including distortions from planarity in the pyran ring. beilstein-journals.org
The crystallographic data for these related compounds provide a valuable reference for understanding the likely solid-state conformation and packing of 2H-1-Benzopyran, 6,7-dimethoxy-.
Table 3: Crystallographic Data for 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₆O₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6389(9) |
| b (Å) | 9.1335(11) |
| c (Å) | 10.8946(13) |
| α (°) | 90.983(2) |
| β (°) | 90.398(2) |
| γ (°) | 93.522(2) |
| Volume (ų) | 758.54(16) |
| Z | 2 |
Data from Tian et al., 2025. researchgate.net
Computational and Theoretical Investigations of 2h 1 Benzopyran, 6,7 Dimethoxy
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2H-1-Benzopyran, 6,7-dimethoxy-, these computational methods provide insights into its geometry and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the most stable conformation (geometry) of 2H-1-Benzopyran, 6,7-dimethoxy- by finding the minimum energy state. These calculations are crucial for understanding the molecule's three-dimensional structure, which in turn influences its physical and chemical properties.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Shielding Tensors: Calculations of Nuclear Magnetic Resonance (NMR) shielding tensors help in the interpretation of experimental NMR spectra, aiding in the structural elucidation of the molecule.
IR Harmonic Vibrational Frequencies: The prediction of infrared (IR) harmonic vibrational frequencies allows for the assignment of absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule. This provides a "fingerprint" of the compound.
UV-Absorption Transitions: Theoretical calculations can predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption. This information is valuable for understanding the electronic structure and photophysical properties of the compound.
In Silico Approaches to Biological Activity Prediction and Interaction Studies
In silico methods are increasingly used to predict the biological activity of compounds and to study their interactions with biological targets, thereby accelerating the drug discovery process.
Derivatives of benzopyran have been the subject of such studies, which often involve molecular docking. researchgate.netresearchgate.net This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For instance, studies on similar compounds have explored their potential as antimicrobial or anticancer agents by docking them into the active sites of specific enzymes. researchgate.netnih.govnih.gov These studies help in understanding the molecular basis of their potential therapeutic effects.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. Computational methods can calculate various electronic properties and reactivity descriptors.
Electron-Donating/Accepting Abilities: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the electron-donating and electron-accepting abilities of the molecule, respectively. The energies of these orbitals are crucial for predicting how the molecule will interact with other species in chemical reactions.
Reactivity Descriptors: Other descriptors such as electronegativity, hardness, and softness can be calculated to provide a more detailed picture of the molecule's reactivity.
Theoretical Studies on Intermolecular Interactions
Theoretical studies can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding. For 2H-1-Benzopyran, 6,7-dimethoxy-, the presence of oxygen atoms in the methoxy (B1213986) groups and the pyran ring suggests the potential for forming hydrogen bonds with other molecules, such as water or biological macromolecules. Understanding these interactions is crucial for predicting the compound's solubility and its binding affinity to biological targets. mdpi.com
Occurrence and Biosynthetic Pathways of 6,7 Dimethoxy 2h 1 Benzopyran Derivatives in Nature
Natural Sources of 2H-1-Benzopyran, 6,7-dimethoxy- (e.g., Precocene II in Ageratum conyzoides and A. houstonianum)
One of the most well-documented natural sources of a 6,7-dimethoxy-2H-1-benzopyran derivative is the plant genus Ageratum. Specifically, Ageratum conyzoides and Ageratum houstonianum are known to produce Precocene II, which is chemically identified as 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran. tinkturenpresse.denist.gov
Studies on the essential oils of these plants have revealed varying concentrations of Precocene II. For instance, the essential oil of A. houstonianum has been found to contain significant amounts of both Precocene I (7-methoxy-2,2-dimethylchromene) and Precocene II. tinkturenpresse.de In contrast, some analyses of A. conyzoides essential oil have shown a high concentration of Precocene I with only trace amounts of Precocene II. tinkturenpresse.de However, other research has indicated that the flower oil of A. conyzoides can contain a relatively higher amount of Precocene II compared to other parts of the plant. tinkturenpresse.de These compounds are noted for their effects on insect development, acting as anti-juvenile hormones. psu.edu
The presence of these compounds has been a subject of numerous phytochemical investigations, highlighting the variability of chemical composition based on geographical location and plant part. tinkturenpresse.deresearchgate.net
Identification of 6,7-Dimethoxy-2H-1-Benzopyran Analogues in Plant Extracts (e.g., Mallotus apelta, Melicope barbigera, Zanthoxylum)
Beyond the Ageratum genus, analogues of 6,7-dimethoxy-2H-1-benzopyran have been isolated from a diverse range of plant species, indicating a broader distribution of this chemical scaffold in nature.
From the leaves of Mallotus apelta (Euphorbiaceae), researchers have isolated several benzopyran derivatives. nih.govresearchgate.net Notably, two new benzopyrans, 6-[1'-oxo-3'(R)-hydroxy-butyl]-5,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran and 6-[1'-oxo-3'(R)-methoxy-butyl]-5,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran, were identified. researchgate.netresearchgate.net These findings underscore the structural diversity that can be built upon the fundamental benzopyran framework.
The genus Melicope and Zanthoxylum, both belonging to the Rutaceae family, are also known for producing a variety of coumarins and benzopyran derivatives, although specific examples of 6,7-dimethoxy-2H-1-benzopyran analogues require further detailed investigation in available literature.
Proposed Biosynthetic Routes to Chromenes and Benzopyrans (e.g., for coumarin (B35378) derivatives)
The biosynthesis of chromenes and benzopyrans is intricately linked to the broader pathways of phenolic compound metabolism in plants. Coumarins, which are 2H-1-benzopyran-2-ones, are derived from the shikimate pathway. nih.gov This pathway produces phenylalanine, a key precursor for a vast array of secondary metabolites.
While the specific enzymatic steps leading to 6,7-dimethoxy-2H-1-benzopyran are not fully elucidated, the general route to coumarins provides a foundational model. The biosynthesis of the parent coumarin structure involves the hydroxylation, glycosylation, and subsequent cyclization of cinnamic acid derivatives. It is hypothesized that the biosynthesis of chromenes like Precocene II likely involves the prenylation of a coumarin or a related phenolic precursor, followed by cyclization to form the pyran ring. The methoxy (B1213986) groups at the 6 and 7 positions are likely introduced through the action of specific O-methyltransferases.
Distribution of 2H-1-Benzopyrans within Biological Systems
2H-1-benzopyrans are widely distributed within the plant kingdom, often accumulating in specific tissues or organs. derpharmachemica.compsu.edu In Ageratum species, for example, Precocene I and II are major constituents of the essential oils, which are typically concentrated in glandular trichomes on the leaf surfaces. tinkturenpresse.de The distribution can also vary with the developmental stage of the plant.
Within the broader context of biological systems, these compounds are primarily found in higher plants. derpharmachemica.com Their presence is particularly noted in families such as Asteraceae, Euphorbiaceae, and Rutaceae. The diverse substitution patterns and structural modifications observed in naturally occurring benzopyrans suggest a wide range of biological roles, from defense against herbivores and pathogens to allelopathic interactions. mdpi.com
Biological Activities and Mechanistic Studies of 2h 1 Benzopyran, 6,7 Dimethoxy and Its Analogues Non Clinical Focus
In Vitro Antioxidant Activity of 6,7-Dimethoxy-2H-1-Benzopyrans
The antioxidant potential of 6,7-dimethoxy-2H-1-benzopyran derivatives has been a subject of scientific investigation, revealing their capacity to counteract oxidative processes through various mechanisms.
Radical Scavenging Mechanisms
Studies have demonstrated the in vitro antioxidant activity of Precocene II. jabonline.in While specific IC50 values for radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for the pure compound are not extensively detailed in the available literature, extracts of plants containing this compound have shown notable radical scavenging effects. For instance, the ethanol (B145695) extract of Ageratum conyzoides leaves, a plant known to contain Precocene II, exhibited significant DPPH free radical scavenging activity with an IC50 value of 18.91 µg/ml. nih.gov The same extract also demonstrated nitric oxide scavenging activity with an IC50 of 41.81 µg/ml. nih.gov The antioxidant activity of phenolic compounds, a class to which benzopyrans are related, is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov
However, the antioxidant mechanism of Precocene II may be complex. One study reported that Precocene II can increase the level of superoxide (B77818) in the mitochondria of the fungus Fusarium graminearum by binding to the voltage-dependent anion channel (VDAC). plos.orgnih.gov This pro-oxidant effect in a specific biological context suggests that the antioxidant activity of Precocene II might be nuanced and dependent on the specific system being studied.
Protection Against Oxidative Stress Models (e.g., in vitro studies)
In vitro studies have provided evidence for the protective effects of 6,7-dimethoxy-2H-1-benzopyran analogues against oxidative stress. Precocene II has been shown to exhibit better in vitro antioxidant activity compared to controls in studies with methyl jasmonate-elicited shoot cultures of Ageratum conyzoides. jabonline.in This suggests a capacity to mitigate the damaging effects of reactive oxygen species (ROS).
One of the key indicators of lipid peroxidation, a major consequence of oxidative stress, is the formation of malondialdehyde (MDA). nih.gov While direct studies on the inhibition of MDA formation by pure 2H-1-Benzopyran, 6,7-dimethoxy- are limited, the antioxidant properties observed in extracts containing this compound suggest a potential role in preventing lipid peroxidation. A study on Fusarium graminearum showed that Precocene II increased the amount of oxidized mitochondrial proteins, which is consistent with an increase in mitochondrial superoxide levels. plos.org This finding highlights the complexity of its role in oxidative stress, which can be influenced by the cellular environment and specific biological targets.
Anti-inflammatory Properties in Cellular and Animal Models
The anti-inflammatory potential of 2H-1-Benzopyran, 6,7-dimethoxy- and its analogues has been investigated in various cellular and animal models, revealing their ability to modulate key inflammatory pathways and mediators.
Modulation of Inflammatory Pathways and Mediators (e.g., Nitric Oxide Production in LPS-induced macrophages)
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation. Upon stimulation, these cells produce pro-inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS). Several studies have indicated that compounds structurally related to 2H-1-Benzopyran, 6,7-dimethoxy- can inhibit NO production in this model. For example, extracts from Ageratina pichinchensis, which contains various benzopyran derivatives, have been shown to inhibit nitric oxide production in RAW 264.7 macrophage cells. mdpi.compreprints.org One of the compounds from this plant, betuletol 3-O-β-glucoside, demonstrated an IC50 of 20.55 ± 0.27 µM for NO inhibition. preprints.org
Aqueous extracts of Ageratum conyzoides, known to contain Precocene II, have been found to significantly reduce the levels of inflammatory cytokines such as IL-1β, IL-18, and TNF-α in activated macrophages. chemicalpapers.com This extract was also shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, by blocking the NF-κB signaling pathway and scavenging intracellular ROS. chemicalpapers.com While these findings are for extracts, they suggest that the constituent compounds, including 2H-1-Benzopyran, 6,7-dimethoxy-, contribute to these anti-inflammatory effects.
| Compound/Extract | Model | Effect | IC50/Concentration | Reference |
| Betuletol 3-O-β-glucoside | RAW 264.7 macrophages | Inhibition of Nitric Oxide | IC50: 20.55 ± 0.27 µM | preprints.org |
| Ageratum conyzoides extract | Activated macrophages | Reduction of IL-1β, IL-18, TNF-α | Not specified | chemicalpapers.com |
| Ageratum conyzoides extract | Activated macrophages | Inhibition of NLRP3 inflammasome | Not specified | chemicalpapers.com |
Enzyme Inhibition in Inflammation Cascades
The inflammatory cascade involves several key enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.
While direct data on the inhibition of COX and LOX enzymes by pure 2H-1-Benzopyran, 6,7-dimethoxy- is scarce, studies on related compounds and extracts provide some insights. For instance, various plant extracts have been shown to possess lipoxygenase inhibitory activity. dergipark.org.trnih.govmdpi.com The search for novel COX-2 inhibitors has also included the screening of natural compounds. openmedicinalchemistryjournal.commdpi.com Given that extracts of Ageratum conyzoides exhibit anti-inflammatory properties, it is plausible that its constituents, such as Precocene II, may contribute to these effects through the inhibition of inflammatory enzymes. However, further studies with the pure compound are needed to confirm this and to determine specific inhibitory concentrations (IC50 values).
Neuroinflammation Mitigation in Animal Models
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key feature of many neurodegenerative diseases. nih.govfrontiersin.org While the potential for anti-inflammatory compounds to mitigate neuroinflammation is an active area of research, there is currently a lack of specific studies investigating the effects of 2H-1-Benzopyran, 6,7-dimethoxy- in animal models of neuroinflammation.
Research on other compounds has demonstrated the potential of targeting neuroinflammatory pathways. For example, animal models of neuroinflammation are used to evaluate the efficacy of various potential therapeutic agents. mdpi.comnih.gov The glial fibrillary acidic protein-interleukin 6 (GFAP-IL6) mouse model, which exhibits chronic neuroinflammation, is considered a valuable tool for such studies. nih.gov Future research could explore the potential of 2H-1-Benzopyran, 6,7-dimethoxy- and its analogues in these models to determine if their anti-inflammatory properties extend to the central nervous system.
Investigational Anticancer Activity in Cell Lines
The benzopyran skeleton is considered a privileged structure in medicinal chemistry and has been investigated for its potential pharmacological properties, including anticancer activities. sigmaaldrich.comcytion.com
Benzopyran derivatives have demonstrated the ability to inhibit the growth of cancer cells. For instance, a novel benzopyran compound, 2-[piperidinoethoxyphenyl]-3-phenyl-2H-benzo(b)pyran (CDRI-85/287), was shown to exert anti-proliferative effects in estrogen receptor (ER)-negative breast cancer cells. cytion.comculturecollections.org.uk Research on this compound in MDA-MB 231 cells, a human breast cancer cell line, revealed a concentration-dependent decrease in cell viability, with an IC₅₀ value of 3.7 µM. cytion.com This activity suggests that the benzopyran structure can serve as a scaffold for developing agents that antagonize cancer cell proliferation. cytion.com
Table 1: Inhibitory Activity of a Benzopyran Derivative in a Breast Cancer Cell Line
| Compound | Cell Line | Activity | IC₅₀ Value |
|---|
Note: This interactive table summarizes the reported in vitro anticancer activity of a representative benzopyran derivative.
The human ovarian cancer cell line A2780 is a widely used model in cancer research, particularly for testing the efficacy of new therapeutic agents. cytion.comrsc.org It was established from the tumor of an untreated patient, making it a valuable tool for studying drug sensitivity. rsc.org While various compounds, including cytotoxic gold complexes and other experimental agents, have been evaluated against the A2780 cell line to understand their mechanisms of action, specific studies detailing the evaluation of 2H-1-Benzopyran, 6,7-dimethoxy- or its direct analogue Precocene II on this particular cell line were not prominent in the reviewed literature. nih.gov The investigation of novel chemical entities in such well-characterized cell lines is a crucial step in preclinical drug discovery. rsc.org
Insect Hormonal Modulation (Anti-Juvenile Hormone Activity)
One of the most well-documented biological activities of 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran (Precocene II) is its effect on insects. It acts as an anti-juvenile hormone (anti-JH) agent, disrupting key physiological processes.
Juvenile hormones (JHs) are critical for regulating metamorphosis and reproduction in insects. A high titer of JH maintains the insect in its larval state, while a decrease in JH level is necessary for metamorphosis to occur. Anti-JH agents like Precocene II interfere with this process, causing premature (precocious) metamorphosis and sterilization in several insect species.
The mechanism of action involves the inhibition of JH production. Studies on synthetic analogues have shed light on this process. For example, ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate, a derivative of the precocene structure, was found to induce precocious metamorphosis in the silkworm, Bombyx mori. Further analysis revealed that this compound specifically caused a decrease in the JH I titer in the insect's hemolymph, demonstrating a direct interference with the hormone's biosynthesis or stability. This targeted hormonal disruption makes such compounds valuable tools for both physiological studies and as potential insect growth regulators.
Antimicrobial Properties
The benzopyran scaffold has also been explored for its antimicrobial capabilities, particularly against fungi that are pathogenic to plants. nist.govsigmaaldrich.com
Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran) has demonstrated selective fungitoxic effects against certain soil-borne fungi. nist.gov Its activity has been evaluated against significant plant pathogens like Rhizoctonia solani, which causes diseases such as root rot in a wide range of crops, and Aspergillus niger, a common food contaminant. sigmaaldrich.comnih.gov
In one study, the antifungal activity of Precocene II and its synthetic analogues was assessed using the poison food technique. Precocene II exhibited strong fungitoxic activity against both Aspergillus niger and Rhizoctonia solani. sigmaaldrich.com The findings from this and related research underscore the potential of benzopyran structures as a foundation for developing new antifungal agents. nist.gov
Table 2: Antifungal Efficacy of Precocene II against Phytopathogens
| Compound | Fungal Species | Activity | EC₅₀ Value (µg/mL) |
|---|---|---|---|
| Precocene II | Aspergillus niger | Fungitoxic | 106.8 sigmaaldrich.com |
Note: This interactive table presents the half maximal effective concentration (EC₅₀) values reported for Precocene II against two common phytopathogenic fungi.
Antibacterial Effects against Gram-Positive and Gram-Negative Strains (e.g., Bacillus cereus)
Analogues of 2H-1-benzopyran have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Bacillus cereus is a Gram-positive, toxin-producing bacterium commonly found in the environment that can cause foodborne illnesses. nih.gov
Substituted benzopyran-4-one derivatives have been synthesized and evaluated for their antibacterial efficacy. ajrconline.org In one study, compounds 6a and 6b showed the highest activity against E. coli, while compounds 6f , 6i , and 6k were particularly effective against S. aureus. ajrconline.org The study concluded that substituted benzopyrone derivatives possess appreciable antibacterial activity, warranting further investigation into their toxicity. ajrconline.org
Another study focused on newly synthesized benzopyran derivatives, which exhibited significant antibacterial activity against both S. aureus and E. coli. jcsp.org.pk Specifically, compound 4B demonstrated the most potent antibacterial effect against E. coli. jcsp.org.pk Furthermore, oxathiine-fused quinone-thioglucoside conjugates of substituted 1,4-naphthoquinones, which incorporate a benzopyran-like structure, have been screened for their antimicrobial activity. mdpi.com Derivatives of juglone (B1673114), specifically 19d and 20d containing a d-arabinose moiety, displayed the highest antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 μM. mdpi.com
Table 1: Antibacterial Activity of Selected Benzopyran Derivatives
| Compound/Derivative | Target Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Benzopyran-4-one (6a, 6b) | E. coli | Highest activity | ajrconline.org |
| Benzopyran-4-one (6f, 6i, 6k) | S. aureus | Highly active | ajrconline.org |
| Benzopyran derivative (4B) | E. coli | Most potent activity | jcsp.org.pk |
| Juglone derivative (19d, 20d) | S. aureus | Highest activity (MIC 6.25 μM) | mdpi.com |
In Vitro Evaluation Against Specific Microorganisms
The in vitro antimicrobial potential of various benzopyran analogues has been a subject of extensive research. researchgate.netmdpi.com Studies have systematically evaluated newly synthesized compounds against a panel of pathogenic bacterial and fungal strains. researchgate.net
For instance, a series of novel benzofuran-based 1,2,4-triazole (B32235) derivatives were synthesized and assessed for their inhibitory potential against bacterial strains like E. coli and B. subtilis. nih.gov The results indicated that most of the tested compounds displayed promising efficacy. nih.gov Similarly, the antimicrobial activity of certain oxathiine-fused 1,4-naphthoquinone-thioglucoside tetracycles was screened against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and the fungus Candida albicans. mdpi.com The most effective juglone conjugates demonstrated antimicrobial activity comparable to standard antibiotics against Gram-positive bacterial strains. mdpi.com
In another investigation, synthesized benzofuran (B130515) and related benzimidazole (B57391) derivatives were evaluated for their in vitro antimicrobial activity. nih.gov While some compounds showed mild activity against S. aureus and C. albicans, the study suggested that the presence of a spacer between the heterocyclic substituent and the benzofuran nucleus might be crucial for biological activity. nih.gov Furthermore, the antibacterial effects of extracts from Coelogyne suaveolens were investigated, revealing significant activity against Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov
Table 2: In Vitro Antimicrobial Screening of Benzopyran Analogues
| Compound Class | Tested Microorganisms | Key Findings | Reference |
|---|---|---|---|
| Benzofuran-based 1,2,4-triazole derivatives | E. coli, B. subtilis | Promising efficacy | nih.gov |
| Oxathiine-fused 1,4-naphthoquinone-thioglucoside tetracycles | S. aureus, B. cereus, P. aeruginosa, E. coli, C. albicans | Activity comparable to antibiotics against Gram-positive bacteria | mdpi.com |
| Benzofuran and benzimidazole derivatives | S. aureus, C. albicans | Mild activity, spacer group may be essential | nih.gov |
| Coelogyne suaveolens extracts | P. aeruginosa, S. aureus, E. coli, K. pneumoniae | Significant antibacterial activity | nih.gov |
Other Investigated Biological Effects of Analogues and Derivatives
Derivatives of 6,7-dimethoxy-2H-1-benzopyran-2-one have been synthesized and investigated for their potential antiarrhythmic effects. nih.gov Research has pointed to a series of benzopyran derivatives that may be useful in treating arrhythmias. nih.govresearchgate.net
One such compound, termed Benzopyran-G1 (BP-G1), has been shown to selectively inhibit the Kir3.1 subunit of the IKACh channel, a validated atrial-specific ion channel. nih.govresearchgate.net Computational modeling and experimental data suggest that BP-G1 blocks the central cavity pore of the channel. nih.govresearchgate.net The antiarrhythmic effect of another novel spiro-cyclic benzopyran, 'Compound A', is believed to be dependent on the activation of mitochondrial ATP-dependent potassium (mitoKATP) channels. researchgate.net
Certain benzopyran derivatives have been studied for their ability to reverse multidrug resistance in cancer cells. nih.gov Six 6,12-dihydro-1-benzopyrano[3,4-b] butlerov.commdpi.combenzothiazin-6-ones and three coumarins were systematically investigated for their potential to reverse multidrug resistance in both bacteria and cancer cells. nih.gov
The study found that four of the 6,12-dihydro-1-benzopyrano[3,4-b] butlerov.commdpi.combenzothiazin-6-ones had a moderate effect on the multidrug resistance efflux pump of mouse lymphoma cells in vitro. nih.gov However, the research also highlighted that the structural requirements for reversing drug resistance in bacteria and cancer cells appear to be different. nih.gov Other studies have also explored the potential of natural and synthetic compounds to reverse multidrug resistance in cell lines like MCF-7. mdpi.comresearchgate.net For instance, a semi-synthetic analog of pyripyropene, 7-O-Benzoylpyripyropene A, was found to effectively reverse P-glycoprotein-related MDR by directly interacting with the P-glycoprotein. nih.gov
Benzopyran-2-one derivatives have been investigated as potential inhibitors of cholinesterases, enzymes that are targets for the symptomatic treatment of Alzheimer's disease. researchgate.netacs.org A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated as new cholinesterase inhibitors. nih.gov The results showed that some of these compounds are potent inhibitors of butyrylcholinesterase. nih.gov
In another study, novel benzofuran-based 1,2,4-triazole derivatives were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE). nih.gov The findings revealed that most of the assayed compounds displayed promising efficacy against AChE, with one compound in particular showing high potency. nih.gov
A significant amount of research has focused on the anti-HIV activity of benzopyran derivatives, including coumarins. butlerov.com These compounds have been shown to target various stages of the HIV replication cycle. butlerov.com Some coumarin (B35378) derivatives act as potent non-nucleoside reverse transcriptase inhibitors, while others inhibit HIV-integrase or HIV-protease. butlerov.com
Studies have synthesized and evaluated various benzofuran derivatives for their anti-HIV-1 activity. nih.gov While some compounds showed weak activity, the research provided insights into the structure-activity relationship, suggesting that a spacer between the heterocyclic substituent and the benzofuran nucleus could be important for activity. nih.gov Other research has identified novel benzofuran and pyrazole (B372694) derivatives as potent HIV inhibitors, with some acting as non-nucleoside reverse transcriptase inhibitors and others inhibiting HIV entry or protease activity. nih.gov The benzopyran-4-one skeleton has also been recognized for its diverse pharmacological properties, including anti-HIV activity. mdpi.com
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies for 2h 1 Benzopyran, 6,7 Dimethoxy Analogues
Influence of Substituent Position and Nature on Biological Potency
The biological activity of 6,7-dimethoxy-2H-1-benzopyran analogues is significantly dictated by the nature and placement of various substituents. Research has shown that the presence of dialkoxy groups on the benzene (B151609) ring is favorable for neuroprotective activity. rsc.org Conversely, replacing these with hydroxyl groups can lead to a decrease or complete loss of activity. rsc.org
In the context of anticancer agents, particularly against triple-negative breast cancer, the introduction of an amino group to the benzopyran structure is essential for cytotoxicity. nih.gov The nature of this amine also plays a critical role, with tertiary amines showing greater cytotoxic activity than secondary amines, quaternary amine salts, or free phenolic derivatives. nih.govrsc.org Furthermore, a p-fluorobenzyloxy substituent on the chromanol ring has been shown to enhance cytotoxic activity. nih.govrsc.org
For compounds designed as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, the 3',4'-dimethoxy substitution on the C ring is considered optimal, with the 4'-methoxy group being more critical for activity than the 3'-methoxy group. nih.gov Interestingly, for some neuroprotective 2,2-dimethylbenzopyran derivatives, the α,β-unsaturated double bond was found not to be essential for their activity. rsc.org
The following table summarizes the influence of various substituents on the biological potency of benzopyran derivatives based on several studies.
| Scaffold/Series | Substituent Modification | Effect on Biological Potency | Reference |
| Cinnamic acid analogues | Replacement of dialkoxy groups with hydroxyl groups on the benzene ring. | Decreased or diminished neuroprotective activity. | rsc.org |
| 2-aminopropyl benzopyrans | Presence of an amino group (secondary, tertiary, or quaternary). | Essential for cytotoxicity against triple-negative breast cancer cell lines. | nih.govrsc.org |
| 2-aminopropyl benzopyrans | N-methylation (tertiary amines). | Higher cytotoxic activity compared to secondary amines and quaternary salts. | nih.govrsc.org |
| 2-aminopropyl benzopyrans | Presence of a p-fluorobenzyloxy substituent in the chromanol ring. | Favored cytotoxic activity. | nih.govrsc.org |
| HIF-1 inhibitors | 3',4'-dimethoxy substitution on the C ring. | Optimal for inhibitory activity. | nih.gov |
| HIF-1 inhibitors | Removal of the 4'-methoxy group. | More detrimental to activity than the removal of the 3'-methoxy group. | nih.gov |
Stereochemical Aspects and Chiral Recognition in Biological Systems
While the provided information does not delve deeply into the stereochemical aspects and chiral recognition of 6,7-dimethoxy-2H-1-benzopyran specifically, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of a molecule is critical for its interaction with biological targets like enzymes and receptors. For related azepanone-based cathepsin K inhibitors, the specific stereochemical configuration of methyl-substituted analogues was found to lead to widely varied inhibitory potency and pharmacokinetic properties. researchgate.net This highlights the importance of stereochemistry in determining the biological activity of heterocyclic compounds and suggests that the stereoisomers of 6,7-dimethoxy-2H-1-benzopyran derivatives would likely exhibit different biological profiles.
Correlations between Molecular Descriptors and Biological Activity Profiles
Quantitative structure-activity relationship (QSAR) studies are instrumental in correlating molecular descriptors with biological activity. For the benzopyran class of compounds, QSAR models have been successfully developed to predict their potency as potassium channel activators and selective COX-2 inhibitors. nih.govnih.gov
In a study on benzopyran-based COX-2 inhibitors, a 3D-QSAR model revealed that steric and hydrophobic features of the molecules are major determinants of their biological activity. nih.gov This suggests that the size, shape, and lipophilicity of substituents on the 6,7-dimethoxy-2H-1-benzopyran scaffold would significantly influence its interaction with biological targets. The model also included electrostatic and hydrogen bond acceptor field indicators, pointing to the role of charge distribution and the ability to accept hydrogen bonds in the molecule's activity. nih.gov
Molecular docking simulations further supported these findings by identifying key interactions within the active site of the COX-2 enzyme. nih.gov This combined ligand-based and structure-based approach provides a powerful tool for understanding the intricate relationship between the molecular properties of benzopyran derivatives and their inhibitory potential, guiding the design of more potent compounds. nih.gov
Comparative Studies with Other Benzopyran Scaffolds and Related Compounds
The 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran structure is also known as Precocene II. nist.govnist.gov Precocene I, a related natural product, lacks the 7-methoxy group. This seemingly minor structural difference leads to significant variations in their biological effects, particularly their anti-juvenile hormone activity in insects, with Precocene II generally exhibiting higher potency. This highlights the critical role of the methoxy (B1213986) group at the C-7 position.
In the development of inhibitors for the HIF-1 pathway, comparative studies of a lead compound (1) and an optimized lead (2), which is a more complex benzopyran derivative, revealed different binding modes. nih.gov While analogues structurally similar to compound 1 showed good binding affinity, compound 2 and its closer analogues appeared to bind at a different site or in a different manner, despite having high inhibitory activity. nih.gov This underscores that even within the same general scaffold, significant structural modifications can alter the mechanism of action at the molecular level.
Furthermore, when the chromene A ring in a series of HIF-1 inhibitors was replaced with other fused ring systems, a decrease in activity was generally observed. nih.gov This indicates the importance of the benzopyran core for this specific biological target. However, the introduction of a water-solubilizing morpholine (B109124) substituent in an open-ring analogue resulted in an active compound, likely due to increased solubility. nih.gov
Analytical Methodologies for the Detection and Quantification of 2h 1 Benzopyran, 6,7 Dimethoxy
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. For 2H-1-Benzopyran, 6,7-dimethoxy-, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of 2H-1-Benzopyran, 6,7-dimethoxy-. Reverse-phase HPLC methods are particularly effective for this compound. sielc.com In a typical setup, a C18 column is used as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, which may contain an acid like phosphoric acid or acetic acid to improve peak shape and resolution. sielc.comkoreascience.kr
For instance, one method utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The detection of the compound is commonly performed using a UV detector at a specific wavelength, such as 289 nm. koreascience.kr The choice of mobile phase composition and flow rate is optimized to achieve a good separation of the target compound from other components in the sample matrix within a reasonable analysis time. koreascience.kr The method's validity is often established through parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). koreascience.kr
A specific reverse-phase HPLC method for the analysis of 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- can be performed using a Newcrom R1 column. sielc.com This method employs a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com
Table 1: Example of HPLC Parameters for Analysis
| Parameter | Value |
| Column | TSK-gel ODS-80Ts, 5 µm, 250 × 4.6 mm i.d. |
| Mobile Phase | Methanol and 5% acetic acid in water (26:74, v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 289 nm |
| Injection Volume | 20 µL |
This table is based on a method developed for a similar compound, 2,6-dimethoxy-1,4-benzoquinone, and illustrates a typical HPLC setup that could be adapted for 2H-1-Benzopyran, 6,7-dimethoxy-. koreascience.kr
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering faster analysis times and improved resolution compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically less than 2 µm). The principles of separation in UPLC are the same as in HPLC, but the higher pressure capabilities of UPLC systems allow for the use of these smaller particles, leading to more efficient separations. sielc.com
Methods developed for HPLC can often be transferred to UPLC systems to take advantage of the increased speed and resolution. sielc.com For 2H-1-Benzopyran, 6,7-dimethoxy-, a UPLC method would likely employ a sub-2 µm particle column and a mobile phase similar to that used in HPLC, but with adjustments to the flow rate to optimize the separation. The faster analysis times offered by UPLC are particularly beneficial for high-throughput screening and quality control applications.
Mass Spectrometry in Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the qualitative and quantitative analysis of molecules. nih.gov When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides a high degree of selectivity and sensitivity for the analysis of 2H-1-Benzopyran, 6,7-dimethoxy-. The NIST Chemistry WebBook provides mass spectrum data for this compound2,2-dimethyl-, which can be used for its identification. nist.govnist.gov
In quantitative mass spectrometry, the instrument is set to monitor specific ions that are characteristic of the target analyte. This is often done using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which significantly enhance the signal-to-noise ratio and allow for the detection of the compound at very low concentrations. The intensity of the detected signal is directly proportional to the amount of the compound present in the sample, allowing for accurate quantification. nih.gov
For applications requiring high sensitivity and specificity, LC-MS or GC-MS are the methods of choice. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analyte. Given that gas chromatography data is available for this compound2,2-dimethyl-, GC-MS is a viable option for its analysis. nist.gov A study on a related benzopyran compound demonstrated the use of GC-MS to identify the compound and its fragmentation pattern. researchgate.net
Chromatographic Fingerprinting for Quality Control and Characterization
An HPLC or UPLC chromatogram of a sample containing 2H-1-Benzopyran, 6,7-dimethoxy- can serve as a fingerprint. This fingerprint is a unique pattern of peaks, each representing a different chemical compound in the mixture. By comparing the fingerprint of a test sample to that of a standard or reference sample, one can assess its quality, consistency, and authenticity.
The presence and relative intensity of the peak corresponding to 2H-1-Benzopyran, 6,7-dimethoxy- within the chromatographic fingerprint can be used as a key marker for quality control. Any significant deviation from the established fingerprint profile may indicate a problem with the sample, such as adulteration, improper storage, or degradation. This approach ensures the batch-to-batch consistency of products containing this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6,7-dimethoxy-2H-1-benzopyran (5,7-dimethoxycoumarin)?
- Answer : A common synthesis route involves DBU-catalyzed reactions of salicylic aldehydes with allenic ketones or esters. For example, salicylaldehyde derivatives react with ethyl 2-methylbuta-2,3-dienoate under DBU catalysis to yield functionalized benzopyrans, as demonstrated by Zhao et al. . Alternative methods include bromination of precursor molecules, such as treating 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one with n-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions .
Q. How can researchers validate the purity and structural identity of 6,7-dimethoxy-2H-1-benzopyran?
- Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment, with reported purity levels >98% achievable via recrystallization from ethyl acetate . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) and mass spectrometry (HRMS) are essential for structural confirmation. For instance, HRMS data for related coumarin derivatives show precise molecular ion peaks (e.g., C14H16O3: calcd. 232.1099, observed 232.1110) .
Q. What are the key physicochemical properties of 6,7-dimethoxy-2H-1-benzopyran relevant to solubility and formulation?
- Answer : The compound's logP (octanol/water partition coefficient) is calculated as 1.81, indicating moderate lipophilicity. Its Crippen-calculated log10WS (water solubility) is -6.67, suggesting low aqueous solubility, which may necessitate solubilization strategies like co-solvents or micellar systems . McGowan’s characteristic volume (McVol) is 146.11 ml/mol, useful for predicting chromatographic retention .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for 6,7-dimethoxy-2H-1-benzopyran derivatives?
- Answer : Contradictions in NMR or mass spectra may arise from isomerism or impurities. For example, 2D NOESY experiments can resolve stereochemical ambiguities in Z/E isomers of substituted benzopyrans . Cross-validation with X-ray crystallography (e.g., anti-3h structure in ) provides definitive stereochemical assignments.
Q. What strategies optimize reaction yields in DBU-catalyzed benzopyran syntheses?
- Answer : Reaction optimization includes solvent selection (e.g., dichloromethane vs. toluene) and temperature control. Lewis base additives (e.g., DBU) enhance nucleophilicity in allenic ester reactions, while lower temperatures (0–25°C) minimize side reactions . Kinetic studies using gas chromatography (GC) or HPLC can track intermediate formation .
Q. How does the electronic effect of methoxy substituents influence the reactivity of 6,7-dimethoxy-2H-1-benzopyran in electrophilic substitution reactions?
- Answer : The electron-donating methoxy groups at positions 6 and 7 activate the aromatic ring toward electrophilic attack, directing substitution to the 8-position. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via bromination or nitration reactions confirms theoretical models .
Q. What are the challenges in scaling up synthetic routes for 6,7-dimethoxy-2H-1-benzopyran derivatives?
- Answer : Key challenges include controlling exothermic reactions (e.g., bromination with NBS) and minimizing byproducts. Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring. Safety protocols for handling hazardous reagents (e.g., carbon tetrachloride) must align with OSHA GHS guidelines .
Methodological Considerations
Q. How should researchers design stability studies for 6,7-dimethoxy-2H-1-benzopyran under varying storage conditions?
- Answer : Accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) assesses degradation pathways. Analytical methods like HPLC-UV or LC-MS quantify degradation products (e.g., demethylation or oxidation derivatives). Long-term storage at -80°C in amber vials is recommended to prevent photodegradation .
Q. What analytical techniques differentiate 6,7-dimethoxy-2H-1-benzopyran from structurally similar coumarins like scopoletin (7-hydroxy-6-methoxycoumarin)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
